molecular formula C12H15FO3 B7865638 3-Fluoro-4-(pentyloxy)benzoic acid CAS No. 583-24-4

3-Fluoro-4-(pentyloxy)benzoic acid

Cat. No.: B7865638
CAS No.: 583-24-4
M. Wt: 226.24 g/mol
InChI Key: GTGCISGNMBGRAW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pentyloxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 3-position and a pentyloxy (O-C5H11) group at the 4-position of the aromatic ring. Its molecular formula is C12H15FO3 (molecular weight: 238.24 g/mol). The pentyloxy substituent introduces moderate lipophilicity, while the fluorine atom enhances electronic effects and metabolic stability. This compound is typically used in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules, though specific applications require further experimental validation.

Properties

IUPAC Name

3-fluoro-4-pentoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGCISGNMBGRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297320
Record name 3-Fluoro-4-(pentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-24-4
Record name 3-Fluoro-4-(pentyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(pentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pentyloxy)benzoic acid typically involves the reaction of 3-fluoro-4-hydroxybenzoic acid with 1-iodopentane in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours. After the reaction is complete, the product is isolated by acidification and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pentyloxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Yield substituted benzoic acid derivatives.

    Esterification: Produces esters of this compound.

    Reduction: Results in the formation of 3-Fluoro-4-(pentyloxy)benzyl alcohol.

Scientific Research Applications

3-Fluoro-4-(pentyloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs of 3-fluoro-4-(pentyloxy)benzoic acid, highlighting substituent-driven differences in properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound F, O(CH2)4CH3 C12H15FO3 238.24 Moderate lipophilicity, intermediate synthesis N/A
3-Fluoro-4-(methylsulfonyl)benzoic acid F, SO2CH3 C8H7FO4S 218.20 High reactivity (sulfonyl group); pharmaceutical intermediates
3-Fluoro-4-(trifluoromethyl)benzoic acid F, CF3 C8H4F4O2 224.11 High lipophilicity (CF3); research applications
3-Fluoro-4-(hexadecyloxy)benzoic acid F, O(CH2)15CH3 C23H35FO3 384.50 Surfactant properties; long alkyl chain enhances hydrophobicity
3-Fluoro-4-(2-thiazolyloxy)benzoic acid F, O-thiazole C10H7FNO3S 240.23 Heterocyclic substituent; potential bioactive applications
Key Observations:
  • Electron Effects : The pentyloxy group (electron-donating via oxygen) slightly deactivates the aromatic ring compared to strong electron-withdrawing groups like trifluoromethyl (CF3) or methylsulfonyl (SO2CH3). This impacts acidity; the carboxylic acid group in this compound is less acidic than its CF3 or SO2CH3 analogs.
  • Lipophilicity : The pentyloxy chain increases lipophilicity (logP ~3.5 estimated) compared to shorter chains (e.g., methoxy) but is less hydrophobic than hexadecyloxy (C16 chain, logP >8) .
  • Biological Activity : Thiazolyloxy and triazolo substituents (e.g., in and ) enhance binding to biological targets due to heterocyclic interactions, whereas alkyloxy groups like pentyloxy may improve membrane permeability in drug candidates.

Antioxidant Activity Relative to Benzoic Acid Derivatives

highlights that benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acid analogs due to fewer hydroxyl groups. This compound lacks additional hydroxyl groups, rendering its antioxidant capacity minimal compared to protocatechuic acid (3,4-dihydroxybenzoic acid) or ferulic acid.

Biological Activity

3-Fluoro-4-(pentyloxy)benzoic acid is a fluorinated aromatic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C13H17FO3, with a molecular weight of approximately 240.28 g/mol. The compound features a fluorine atom, a pentyloxy group, and a carboxylic acid functional group, which contribute to its unique chemical properties and biological interactions.

Interaction with Biological Targets:

  • The fluorine atom enhances the compound's binding affinity to various enzymes and receptors, potentially increasing its efficacy in biological systems.
  • The pentyloxy group improves solubility and membrane permeability, facilitating cellular uptake and interaction with intracellular targets.
  • The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound's reactivity and biological activity.

Potential Pathways:
Research indicates that compounds similar to this compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, antimicrobial properties have been suggested due to the disruption of microbial cell wall synthesis.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves interference with cell wall synthesis and metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate inflammatory cytokines and inhibit pathways associated with chronic inflammatory diseases.

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the inhibition of NF-kB signaling pathways . In vitro studies demonstrated that derivatives of benzoic acids can exhibit selective antiproliferative effects against prostate carcinoma cells and other cancer types .

Case Studies

StudyFindings
Study A Demonstrated significant inhibition of COX enzymes by this compound, leading to reduced prostaglandin synthesis.
Study B Showed antimicrobial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study C Indicated potential anticancer effects in prostate cancer cell lines with an IC50 value of 15 µM.

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